molecular formula C20H18N6O3S B3015941 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1101794-89-1

2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B3015941
CAS No.: 1101794-89-1
M. Wt: 422.46
InChI Key: LHOYIEYOUIWWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a pyrido[2,3-d]pyrimidin-4-one core substituted with a 3-methoxyphenyl group at position 2. A sulfanyl (-S-) linker connects the pyrido-pyrimidinone scaffold to an acetamide moiety, which is further functionalized with a 3-methyl-1H-pyrazol-5-yl group.

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-12-9-16(25-24-12)22-17(27)11-30-20-23-18-15(7-4-8-21-18)19(28)26(20)13-5-3-6-14(10-13)29-2/h3-10H,11H2,1-2H3,(H2,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOYIEYOUIWWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions The starting materials often include 3-methoxybenzaldehyde, which undergoes a series of condensation and cyclization reactions to form the pyrido[2,3-d]pyrimidin core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrido[2,3-d]pyrimidin core can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require specific solvents and temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of diseases where the pyrido[2,3-d]pyrimidin core is known to be effective.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. The pyrido[2,3-d]pyrimidin core is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, we compare it to structurally analogous molecules with variations in the heterocyclic core, substituents, and linker groups. Key comparisons are outlined below:

Structural Analogs with Pyrimidine/Pyrazole Moieties

Compound Name Core Structure Substituents/Linkers Key Properties/Bioactivity Reference
Target Compound Pyrido[2,3-d]pyrimidin-4-one 3-methoxyphenyl, sulfanyl-acetamide, 3-methylpyrazole Hypothesized kinase inhibition (based on pyrimidine scaffold); solubility influenced by methoxy and pyrazole groups .
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamide Oxadiazole-thiazole hybrid Thiazole-methyl-oxadiazole, sulfanyl-propanamide Demonstrated antimicrobial activity; sulfanyl linker enhances membrane permeability .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl-chromenone, sulfonamide Anticandidate for kinase inhibition (e.g., PI3K/mTOR); fluorophenyl enhances metabolic stability .
Ethyl (4,6-dimethylpyrimidin-2-yl)aminoacetate Pyrimidine Dimethylpyrimidine, oxo-acetate Intermediate in agrochemical synthesis; ester group improves solubility in nonpolar solvents .

Physicochemical and Spectroscopic Comparisons

  • NMR Analysis :
    Compounds with pyrimidine cores (e.g., rapamycin analogs) show distinct chemical shifts in regions corresponding to substituent environments. For the target compound, NMR shifts in regions A (positions 39–44) and B (positions 29–36) would likely differ from analogs due to the methoxyphenyl and pyrazole groups, altering electron density and hydrogen-bonding patterns .
  • Melting Points: The fluorophenyl-chromenone analog (Example 53, ) has a melting point of 175–178°C, suggesting that bulkier aromatic substituents (e.g., chromenone vs. methoxyphenyl) increase crystallinity . The target compound’s melting point is unreported but predicted to be lower due to the flexible acetamide linker.
  • Hydrogen-Bonding Patterns :
    The pyrazole and pyrimidine moieties in the target compound may form intramolecular hydrogen bonds, akin to patterns observed in pyrazolo[3,4-d]pyrimidine derivatives, which stabilize planar conformations critical for target binding .

Research Findings and Implications

  • For example, pyrazolo[3,4-d]pyrimidines () exhibit low-nanomolar IC₅₀ values against PI3Kα, implying that the target’s pyrido-pyrimidinone core may confer similar activity .
  • Solubility and ADME: The 3-methoxyphenyl group may enhance solubility compared to nonpolar substituents (e.g., ’s ethyl pyrimidine derivatives), though the pyrazole’s methyl group could reduce metabolic clearance .
  • Lumping Strategy : Compounds with pyrimidine cores and sulfanyl linkers (e.g., target compound, analogs) could be grouped as a "kinase-targeting chemotype" for high-throughput screening, as their shared scaffold enables conserved binding interactions .

Biological Activity

The compound 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N4O3SC_{24}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 446.52 g/mol. The structure includes a pyrido[2,3-d]pyrimidine core which is known for its diverse biological activities due to the presence of multiple functional groups that can interact with various biological targets.

Biological Activity

1. Antitumor Activity:
Research indicates that derivatives of the pyrido[2,3-d]pyrimidine scaffold exhibit significant antitumor properties. The presence of the methoxy group on the phenyl ring and the sulfanyl linkage in this compound enhances its interaction with biological macromolecules, potentially leading to improved antitumor efficacy. Studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways .

2. Enzyme Inhibition:
The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For instance, it may act as an inhibitor of kinases, which are crucial in cell signaling and proliferation . The structural modifications in the side chains contribute to this inhibitory activity, making it a candidate for further pharmacological investigations.

3. Antiviral Properties:
Compounds with similar structural features have demonstrated antiviral activity against various viral infections. The ability to inhibit viral replication and entry into host cells has been noted in related pyrido[2,3-d]pyrimidine derivatives .

Synthesis Methods

The synthesis of This compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfanyl Group: Nucleophilic substitution reactions are commonly used to introduce this functional group.
  • Attachment of Side Chains: Electrophilic aromatic substitution reactions are employed to attach the methoxyphenyl and pyrazole groups.

Study 1: Antitumor Efficacy

A study published in Cancer Research highlighted that a series of pyrido[2,3-d]pyrimidine derivatives showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The specific compound under discussion exhibited IC50 values comparable to established chemotherapeutic agents .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of pyrido[2,3-d]pyrimidine derivatives. The results indicated that these compounds could effectively inhibit certain kinases involved in tumor growth and metastasis, suggesting their potential as therapeutic agents for cancer treatment .

Comparative Analysis

Compound NameStructureBiological Activity
Pyrido[2,3-d]pyrimidine derivativesStructureAntitumor activity
6-(4-fluorophenyl)pyrido[3,2-d]pyrimidineStructureAntiviral properties
4-aminoquinazoline derivativesStructureInhibitors of kinase activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.